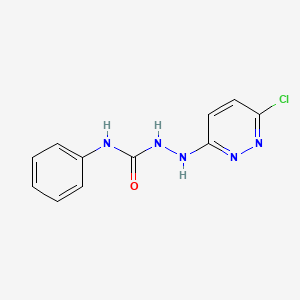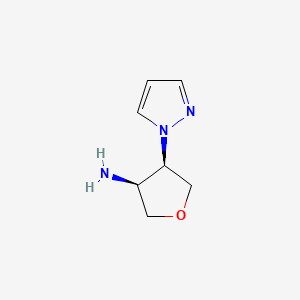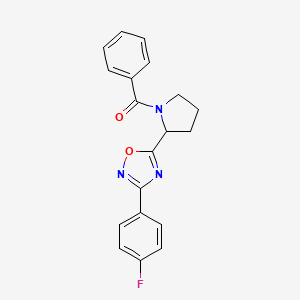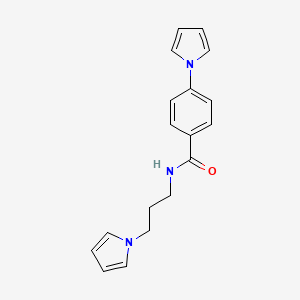
2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide, also known as CPPC, is a novel and highly potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). CPPC has been studied extensively in recent years due to its potential as a therapeutic agent for cancer and other diseases. CPPC has been shown to selectively inhibit DHODH, thus leading to decreased levels of uridine 5'-monophosphate (UMP) and subsequently decreased levels of pyrimidine nucleotides, which are essential for cell growth and proliferation. Furthermore, CPPC has been shown to have anti-inflammatory, anti-angiogenic, and anti-oxidant properties.
Aplicaciones Científicas De Investigación
Photocatalytic Activities
The compound “2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide” has been used in the synthesis of dihydroxo-bridged diuranyl(VI) complexes. These complexes have shown visible light-driven photocatalytic activities . They have been used in the degradation of rhodamine B (RhB) and methylene blue (MB) under visible light irradiation .
Synthesis of New Compounds
The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” has been used in the synthesis of new classes of pyridazine-based Iron (II), Nickel (II), and Copper (II) metal complexes . These complexes have been studied for their antimicrobial and anticancer activities .
Inhibition Property in Acidic Medium
“2-((6-chloropyridazin-3-yl)thio)-N,N-diethylacetamide” has been studied for its inhibition property in an H2SO4 medium . This property makes it a novel and effective inhibitor for copper in an acidic medium .
Biological Activities
The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” and its metal complexes have been evaluated for their in vitro antibacterial activity against various strains . They have also been evaluated for their in vitro antifungal activity .
Cytotoxic Evaluation
New 1-(6-chloropyridazin-3-yl)-3-H/alkyl-4-phenyl-1H-pyrazol-5-amines have been synthesized using 3-chloro-6-hydrazinopyridazine . These compounds have been screened for their cytotoxic effects against three cancer cell lines .
Molecular Docking Studies
The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” and its complexes have been used to accomplish molecular docking studies with receptors of DNA Gyrase . This helps to determine the most preferred mode of interaction .
Conformational Analysis
The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” has been used in the conformational analysis of [3-(6-Chloropyridazin-3-yl)-3,4-Dihydropyridazino [4,5-b]Quinoxalin-2 (1Н)-yl] (Phenyl)Methanone . This analysis helps in the establishment of their structures .
Versatile Material in Scientific Research
The compound “1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea” is a versatile material used in scientific research. Its unique properties make it suitable for various applications, including drug discovery and synthesis of novel compounds.
Propiedades
IUPAC Name |
1-[(6-chloropyridazin-3-yl)amino]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O/c12-9-6-7-10(15-14-9)16-17-11(18)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGCJVKRBWYCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=NN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloropyridazin-3-yl)-N-phenylhydrazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Fluoro-6-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2649030.png)

![1-(3,4-Dimethoxyphenyl)-2-((2-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649033.png)
![3-benzyl-2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2649034.png)
![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid](/img/structure/B2649035.png)




![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-chlorophenyl)-1,3-thiazol-2-amine](/img/structure/B2649044.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)

